molecular formula C17H19ClN2O2S B2691831 2-((2-(3-methoxyphenoxy)ethyl)thio)-5-methyl-1H-benzo[d]imidazole hydrochloride CAS No. 1216882-06-2

2-((2-(3-methoxyphenoxy)ethyl)thio)-5-methyl-1H-benzo[d]imidazole hydrochloride

Cat. No. B2691831
CAS RN: 1216882-06-2
M. Wt: 350.86
InChI Key: MJNAMZAXRZZGMY-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is a key component to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Biological Activity

New imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents, targeting antisecretory and cytoprotective properties. Although none demonstrated significant antisecretory activity, several showed good cytoprotective effects against ethanol and HCl-induced ulcers, with one compound exhibiting activity comparable to SCH-28080 (Starrett et al., 1989).

Antimicrobial Activity

Imino-4-methoxyphenol thiazole-derived Schiff bases have been synthesized and tested for their antimicrobial properties against bacterial and fungal species. These compounds showed moderate activity, with one demonstrating significantly higher microbial growth inhibition compared to another. Their activity was generally lower than standard drugs (Vinusha et al., 2015).

Conformational Analysis and Quantum Descriptors

Two new imidazole derivatives were synthesized and characterized for their conformational stability, quantum descriptors, and interaction with graphene, showing potential for SERS activity and inhibitory activity against cytochrome C peroxidase (Kumar et al., 2020).

Catalytic Activity

A molybdenum(VI) complex with a thiazole-hydrazone ligand encapsulated in zeolite Y was developed as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This catalyst showed high activity, stability, and recyclability, marking a significant improvement over homogeneous catalysts (Ghorbanloo & Alamooti, 2017).

Corrosion Inhibition

New imidazole derivatives demonstrated significant corrosion inhibition efficacy on mild steel in acidic solutions, with one derivative showing up to 96% efficiency. This study highlighted the influence of OH, NH2, and OCH3 groups on corrosion inhibition, emphasizing the role of molecular structure in adsorption and inhibition mechanisms (Prashanth et al., 2021).

Mechanism of Action

The mechanism of action, pharmacokinetics, and other properties of a specific imidazole compound can vary greatly depending on its structure and the presence of other functional groups. For example, some imidazole compounds work by inhibiting certain enzymes, while others may interact with cell receptors or other biological targets .

The environment in which the compound acts can also influence its activity. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name

2-[2-(3-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S.ClH/c1-12-6-7-15-16(10-12)19-17(18-15)22-9-8-21-14-5-3-4-13(11-14)20-2;/h3-7,10-11H,8-9H2,1-2H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNAMZAXRZZGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCCOC3=CC=CC(=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(3-methoxyphenoxy)ethyl)thio)-5-methyl-1H-benzo[d]imidazole hydrochloride

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